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Cat. No.: B078517 Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the predicted spectral data for 2-(4-
Methoxybenzamido)acetic acid, a molecule of interest for researchers, scientists, and

professionals in the field of drug development. Due to the limited availability of direct

experimental spectra in public databases, this document presents a comprehensive set of

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. These predictions are derived from the analysis of structurally analogous compounds,

namely 4-methoxybenzoic acid and N-acetylglycine, providing a robust foundation for the

characterization of this compound.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(4-
Methoxybenzamido)acetic acid.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.5 - 12.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~8.6 - 8.8 Triplet 1H Amide proton (-NH)

~7.8 - 8.0 Doublet 2H
Aromatic protons

(ortho to carbonyl)

~6.9 - 7.1 Doublet 2H
Aromatic protons

(meta to carbonyl)

~4.1 - 4.3 Doublet 2H
Methylene protons (-

CH₂-)

~3.8 - 3.9 Singlet 3H
Methoxy protons (-

OCH₃)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~171.0 - 173.0 Carboxylic acid carbonyl carbon (-COOH)

~166.0 - 168.0 Amide carbonyl carbon (-C=O)

~162.0 - 164.0
Aromatic carbon (para to carbonyl, attached to -

OCH₃)

~129.0 - 131.0 Aromatic carbons (ortho to carbonyl)

~125.0 - 127.0 Aromatic carbon (ipso, attached to carbonyl)

~113.0 - 115.0 Aromatic carbons (meta to carbonyl)

~55.0 - 57.0 Methoxy carbon (-OCH₃)

~41.0 - 43.0 Methylene carbon (-CH₂-)
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Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium N-H stretch (amide)

~2500 - 3300 Broad O-H stretch (carboxylic acid)

~1700 - 1730 Strong C=O stretch (carboxylic acid)

~1640 - 1670 Strong C=O stretch (amide I)

~1600, ~1510 Medium-Strong C=C stretches (aromatic)

~1520 - 1550 Medium N-H bend (amide II)

~1250 Strong C-O stretch (aryl ether)

~1170 Medium C-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

209 [M]⁺, Molecular ion

151 [M - C₂H₂O₂]⁺, Loss of glycyl group

135 [C₈H₇O₂]⁺, 4-Methoxybenzoyl cation

107
[C₇H₇O]⁺, Loss of CO from 4-methoxybenzoyl

cation

77 [C₆H₅]⁺, Phenyl cation

Experimental Protocols
The following are generalized experimental protocols that would be suitable for the acquisition

of spectral data for 2-(4-Methoxybenzamido)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 2-(4-Methoxybenzamido)acetic acid (5-10 mg) would be dissolved in

approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution would

be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz

or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence would be used,

with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be

employed, with a spectral width of around 220 ppm. Chemical shifts would be referenced to the

residual solvent peak.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and

pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an

Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is

placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis would be performed using an electron ionization (EI) mass

spectrometer. A small amount of the sample would be introduced into the ion source, typically

via a direct insertion probe or after separation by gas chromatography if the compound is

sufficiently volatile and thermally stable. The sample would be ionized by a 70 eV electron

beam. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer) and detected. The mass spectrum would be recorded over a mass-to-charge

(m/z) range of approximately 50-300.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-(4-Methoxybenzamido)acetic acid.
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Compound Synthesis
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

To cite this document: BenchChem. [Spectral Data Analysis of 2-(4-
Methoxybenzamido)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b078517#spectral-data-for-2-4-
methoxybenzamido-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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